(6-Phenylnaphthalen-2-yl)boronic acid
Overview
Description
(6-Phenylnaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C16H13BO2. It is a boronic acid derivative that features a naphthalene ring system with a phenyl group and a boronic acid group attached to it . This compound is used as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (6-Phenylnaphthalen-2-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale application of the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(6-Phenylnaphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: Phenols or other oxygenated derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
(6-Phenylnaphthalen-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Phenylnaphthalen-2-yl)boronic acid primarily involves its role in Suzuki-Miyaura coupling reactions. In this process, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This reaction is highly efficient and tolerant of various functional groups, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- (3-Phenylnaphthalen-1-yl)boronic acid
- (4-(Naphthalen-2-yl)phenyl)boronic acid
- (3-(Naphthalen-2-yl)phenyl)boronic acid
Uniqueness
(6-Phenylnaphthalen-2-yl)boronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and selectivity in chemical reactions. Its naphthalene ring system with a phenyl group and boronic acid group allows for versatile applications in organic synthesis, particularly in the formation of complex biaryl compounds through Suzuki-Miyaura coupling .
Properties
IUPAC Name |
(6-phenylnaphthalen-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,18-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKCHGWZDWHBQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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